2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid

Description

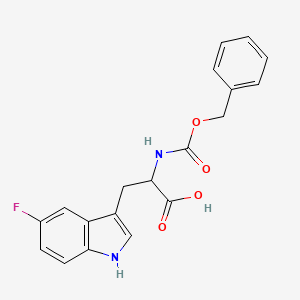

This compound is a fluorinated indole-containing amino acid derivative with a benzyloxycarbonyl (Cbz) group protecting the α-amino group. Its structure comprises:

- Propanoic acid backbone: The α-carbon bears the Cbz-protected amino group, while the β-carbon is linked to a 5-fluoroindole moiety.

- Functional groups: The Cbz group enhances stability during peptide synthesis, while the 5-fluoro substitution on the indole ring may influence bioactivity or binding interactions.

- Applications: Such derivatives are frequently used as intermediates in drug discovery, particularly in synthesizing peptide-based therapeutics or enzyme inhibitors targeting indole-binding proteins .

Properties

Molecular Formula |

C19H17FN2O4 |

|---|---|

Molecular Weight |

356.3 g/mol |

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C19H17FN2O4/c20-14-6-7-16-15(9-14)13(10-21-16)8-17(18(23)24)22-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,21H,8,11H2,(H,22,25)(H,23,24) |

InChI Key |

KRCKGUZDYXRPIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C=C(C=C3)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid typically involves multiple steps, including the protection of amino groups, introduction of the fluorinated indole ring, and final deprotection. Common synthetic routes may include:

Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.

Formation of Indole Ring: The indole ring is introduced through a series of reactions, including halogenation and cyclization.

Fluorination: The indole ring is fluorinated using reagents such as N-fluorobenzenesulfonimide (NFSI).

Coupling Reaction: The protected amino acid is coupled with the fluorinated indole derivative.

Deprotection: The final compound is obtained by removing the protecting groups under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Varying Protecting Groups

(a) Boc-Protected Analogs

- (S)-2-(N-Boc-Amino)-3-(6-fluoro-1H-indol-3-yl)propanoic Acid Differences: Uses a tert-butoxycarbonyl (Boc) group instead of Cbz and has a fluorine at the indole’s 6-position. Impact: Boc groups are acid-labile, offering orthogonal deprotection strategies compared to Cbz (hydrogenolysis-sensitive). The 6-fluoro substitution may alter steric or electronic interactions in target binding .

- (R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Differences: R-configuration at the α-carbon vs. unspecified stereochemistry in the target compound. Impact: Enantiomeric differences could lead to divergent biological activities or pharmacokinetic profiles .

(b) Trifluoropropanoic Acid Derivative

- 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic Acid Differences: Replaces the 5-fluoroindole with a trifluoromethyl group on the β-carbon.

Substituted Indole Derivatives

(a) Halogenated Indole Variants

- 3-(5-Bromo-1-tosyl-1H-indol-3-yl)propanoic Acid Derivatives Example: (2S,3R)-2-Cbz-amino-3-(6-bromo-1-tosyl-1H-indol-3-yl)-3-(TBS-oxy)propanoic acid. Differences: Incorporates a bromine at the indole’s 6-position and a tosyl (p-toluenesulfonyl) protecting group. Impact: Bulky substituents like tosyl may hinder enzymatic degradation, while bromine enhances electrophilicity for cross-coupling reactions .

(b) Non-Fluorinated Indole Analogs

- (S)-2-Cbz-amino-3-(1H-indol-3-yl)propanoic Acid Differences: Lacks the 5-fluoro group on the indole.

Enantiomeric and Stereochemical Variants

- (R)-2-Cbz-amino-3-(1H-indol-3-yl)propanoic Acid (CAS 2279-15-4) Differences: R-configuration vs. the target compound’s unspecified stereochemistry. Impact: Enantiomers often exhibit distinct binding affinities; for example, R-forms may show higher selectivity for serotonin receptors or kinase targets .

Molecular and Physicochemical Properties

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid is a compound with significant potential in medicinal chemistry. Its structure features a benzyloxycarbonyl group attached to an amino acid backbone, along with a 5-fluoroindole moiety, which may contribute to its biological activity. This article explores its biological properties, including antimicrobial and cytotoxic activities, and provides insights into its potential therapeutic applications.

- Molecular Formula : C19H17FN2O4

- Molecular Weight : 356.35 g/mol

- CAS Number : 1881-79-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including compounds similar to this compound. The incorporation of the indole structure is known to enhance activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited zones of inhibition ranging from 9 to 12 mm when tested against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that compounds containing the indole framework can effectively inhibit the growth of cancer cell lines. The IC50 values for related compounds have been reported in the micromolar range, indicating substantial cytotoxic potential. For example, certain derivatives showed IC50 values as low as 1.5 µM against specific lymphoma cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Benzyloxycarbonyl Group | Enhances lipophilicity and cellular uptake |

| Fluorine Substitution at Indole | Increases potency and selectivity against targets |

| Amino Acid Backbone | Provides a scaffold for interaction with biological macromolecules |

Case Studies

- Antimicrobial Testing : A study evaluated various indole derivatives for their antimicrobial properties using agar-well diffusion methods. The results indicated that compounds with hydrophobic amino acids exhibited stronger antibacterial activity compared to their hydrophilic counterparts .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of indole-based compounds on human cancer cell lines. The study found that modifications to the amino acid component significantly influenced the cytotoxicity profile, suggesting that careful design of these compounds could lead to novel anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.